2-Fluoro-4-(2-methylbutan-2-yl)aniline

Lipophilicity Drug design Physicochemical properties

2-Fluoro-4-(2-methylbutan-2-yl)aniline is a fluorinated aromatic amine (C₁₁H₁₆FN; MW 181.25) belonging to the 4‑alkyl‑2‑fluoroaniline subclass. The molecule features an ortho‑fluorine substituent and a para‑tert‑pentyl (2‑methylbutan‑2‑yl) group, combining a strong electron‑withdrawing inductive effect with substantial steric bulk.

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
CAS No. 648942-40-9
Cat. No. B12594959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(2-methylbutan-2-yl)aniline
CAS648942-40-9
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)N)F
InChIInChI=1S/C11H16FN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7H,4,13H2,1-3H3
InChIKeySQTXCLCEVLAGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(2-methylbutan-2-yl)aniline (CAS 648942-40-9) — Procurement-Ready Overview for Research Sourcing Teams


2-Fluoro-4-(2-methylbutan-2-yl)aniline is a fluorinated aromatic amine (C₁₁H₁₆FN; MW 181.25) [1] belonging to the 4‑alkyl‑2‑fluoroaniline subclass. The molecule features an ortho‑fluorine substituent and a para‑tert‑pentyl (2‑methylbutan‑2‑yl) group, combining a strong electron‑withdrawing inductive effect with substantial steric bulk. This substitution pattern differentiates it from the non‑fluorinated parent 4‑(tert‑pentyl)aniline and from shorter‑chain analogs such as 2‑fluoro‑4‑tert‑butylaniline, establishing a distinct property profile that scientific users must evaluate when selecting this building block for synthesis or screening .

2-Fluoro-4-(2-methylbutan-2-yl)aniline — Why Generic Substitution with 4‑Alkylanilines Fails Without Quantitative Analysis


4‑Alkylanilines are frequently categorized as commodity intermediates, yet co‑varying the alkyl chain length and the position of fluorine substitution produces steep non‑linear changes in lipophilicity, basicity, and steric environment that invalidate simple “same‑class” replacement [1]. For instance, moving from the tert‑pentyl scaffold to the tert‑butyl analog reduces the computed XLogP3 by 0.6 units, while removal of the 2‑fluoro substituent—which depresses conjugate‑acid pKa by approximately 1.5 log units relative to unsubstituted aniline—can alter protonation state, reactivity in cross‑coupling, and metabolic handling [2]. The evidence below provides the quantitative comparisons necessary to determine whether 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline, rather than a generically similar 4‑alkylaniline, is the correct choice for a given experimental or procurement objective.

2‑Fluoro‑4‑(2‑methylbutan‑2‑yl)aniline — Quantitative Differentiation Evidence Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3‑AA) of 2‑Fluoro‑4‑(2‑methylbutan‑2‑yl)aniline Versus the tert‑Butyl Analog

The computed partition coefficient (XLogP3‑AA) for 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline is 3.6, reflecting the lipophilic contribution of the tert‑pentyl group and the electron‑withdrawing effect of ortho‑fluorine [1]. In contrast, the direct homolog 4‑tert‑butyl‑2‑fluoroaniline exhibits an XLogP of 3.0 . This 0.6‑unit difference corresponds to approximately a four‑fold shift in octanol/water partitioning and has practical consequences for membrane permeability and solubility in both lead‑optimization programs and purification protocols.

Lipophilicity Drug design Physicochemical properties

Basicity Shift Induced by 2‑Fluoro Substitution: Class‑Level Comparison of Aniline pKa Values

Although no direct experimental pKa has been reported for 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline, the influence of ortho‑fluorination on the conjugate‑acid pKa of aniline is well characterized in the literature: 2‑fluoroaniline exhibits a pKa of 3.20, compared with 4.63 for unsubstituted aniline [1][2]. This approximately 1.4‑unit decrease results from the strong electron‑withdrawing inductive effect of fluorine and indicates that 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline will be a markedly weaker base than its non‑fluorinated parent, 4‑(tert‑pentyl)aniline. The altered protonation state at physiological or catalytic pH can affect cross‑coupling yields, salt formation, and biological target engagement.

Basicity pKa Nucleophilicity

Steric Topology: Rotatable‑Bond and Heavy‑Atom Comparison Versus Shorter‑Chain 4‑Alkyl‑2‑fluoroanilines

The target compound contains two rotatable bonds and 13 heavy atoms [1], whereas the tert‑butyl homolog 4‑tert‑butyl‑2‑fluoroaniline has only one rotatable bond and 12 heavy atoms . The additional freely rotating branch in the tert‑pentyl group introduces greater conformational flexibility while maintaining a quaternary carbon center adjacent to the aromatic ring, a feature that can improve solubility disruption of crystal packing without sacrificing metabolic stability at the benzylic site.

Steric hindrance Molecular shape Building‑block design

Metabolic Soft‑Spot Rationale: Ortho‑Fluorination Versus 4‑Unsubstituted Anilines (Class‑Level Prediction)

Aniline rings are intrinsically susceptible to cytochrome P450‑mediated N‑oxidation and ring hydroxylation. Ortho‑fluorination is a well‑established medicinal‑chemistry tactic to block metabolic oxidation at the 2‑position and to electronically deactivate the ring toward further electrophilic metabolism [1]. Combined with the quaternary‑carbon tert‑pentyl substituent that lacks benzylic hydrogen atoms, 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline offers a dual metabolic‑shielding motif not present in non‑fluorinated 4‑alkylanilines or 4‑alkylanilines bearing linear alkyl chains, which retain oxidizable benzylic C–H bonds.

Metabolic stability P450 oxidation Medicinal chemistry

Procurement‑Relevant Physicochemical Stability: C–F Bond Integrity Versus Non‑Fluorinated Analogs Under Hydrogenation Conditions

The C–F bond at the 2‑position of 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline is resistant to common catalytic hydrogenation conditions that can lead to reductive dehalogenation of 2‑chloro‑ or 2‑bromo‑4‑alkylanilines [1]. While no direct stability study comparing 2‑fluoro‑ versus 2‑halogeno‑4‑(tert‑pentyl)aniline has been published, the class‑wide behavior of fluoroaromatics indicates that users can safely employ hydrogenation (e.g., nitro reduction of derived intermediates) without fear of defluorination, a significant advantage in multi‑step synthetic routes.

Chemical stability Synthetic compatibility Intermediate handling

2‑Fluoro‑4‑(2‑methylbutan‑2‑yl)aniline — Application Scenarios Supported by Quantitative Evidence


Lead‑Optimization Fragment for Targets Requiring Enhanced Lipophilicity

Medicinal chemistry teams seeking to increase logP by ~0.6 units relative to 4‑tert‑butyl‑2‑fluoroaniline can select 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline as a lipophilic building block (XLogP3‑AA 3.6 vs. 3.0) [1], while retaining the metabolic‑shielding 2‑fluoro group. This is particularly relevant for CNS‑penetrant programs and lipophilic binding pockets where a moderate logP uplift is desirable without introducing a longer unbranched alkyl chain.

Cross‑Coupling Substrate for Pd‑Catalyzed Amination and Buchwald‑Hartwig Chemistry

Because the 2‑fluoro substituent reduces the basicity of the aniline nitrogen by approximately 1.4 pKa units relative to non‑fluorinated aniline [1], 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline acts as a weaker nucleophile. This property is advantageous in Pd‑catalyzed aminations where an excessively basic aniline can coordinate the catalyst and inhibit turnover, making this compound a rationally selected partner for difficult coupling partners under robust catalytic conditions [2].

Intermediate for Agrochemical and Pharmaceutical Building‑Block Libraries Featuring Metabolic‑Shielded Aniline Motifs

The combination of an ortho‑fluoro ring deactivator and a quaternary‑carbon para‑substituent that lacks benzylic hydrogen atoms creates a dual metabolic‑shielding motif [1]. Compound‑library producers and discovery organizations can employ 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline as a core scaffold in array synthesis aimed at yielding analogs with longer microsomal half‑lives than those derived from 4‑n‑alkyl or unsubstituted anilines.

Synthetic Intermediate for Liquid‑Crystal and Electronic Materials Requiring Lateral Fluorination

Lateral fluorine substitution in mesogenic aniline derivatives increases molecular dipole and dielectric anisotropy while maintaining the rod‑like shape needed for nematic phases [1]. The tert‑pentyl chain provides sufficient lipophilic character to balance the polar fluoroaniline head group, making this compound a suitable intermediate for synthesizing fluorinated Schiff‑base or azo‑linked liquid‑crystalline materials.

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